molecular formula C7H5BrN4S B2902032 N-(3-Bromophenyl)-1,2,3,4-thiatriazol-5-amine CAS No. 1904016-66-5

N-(3-Bromophenyl)-1,2,3,4-thiatriazol-5-amine

Cat. No.: B2902032
CAS No.: 1904016-66-5
M. Wt: 257.11
InChI Key: QMXICBOGDNJLLD-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-1,2,3,4-thiatriazol-5-amine: is a heterocyclic compound that contains a thiatriazole ring substituted with a 3-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromophenyl)-1,2,3,4-thiatriazol-5-amine typically involves the formation of the thiatriazole ring followed by the introduction of the 3-bromophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-bromoaniline with thiocarbonyl compounds under acidic conditions can yield the desired thiatriazole derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-Bromophenyl)-1,2,3,4-thiatriazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)-1,2,3,4-thiatriazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

    N-(3-Bromophenyl)-1,2,4-triazole: This compound shares a similar core structure but lacks the sulfur atom present in the thiatriazole ring.

    N-(3-Bromophenyl)-1,2,3-thiadiazole: This compound has a similar sulfur-containing ring but differs in the arrangement of nitrogen atoms.

Uniqueness: N-(3-Bromophenyl)-1,2,3,4-thiatriazol-5-amine is unique due to the presence of the thiatriazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(3-bromophenyl)thiatriazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4S/c8-5-2-1-3-6(4-5)9-7-10-11-12-13-7/h1-4H,(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXICBOGDNJLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NN=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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